N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

PI3Kbeta Kinase Inhibition Oncology

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1234993-42-0) is a synthetic oxalamide featuring a piperidine scaffold N-substituted with a 2-(methylthio)benzyl group and coupled via an oxalamide bridge to a pyridin-3-yl moiety. With a molecular formula of C21H26N4O2S and a molecular weight of 398.53 g/mol, the compound is supplied for non-human research use at a typical purity of ≥95%.

Molecular Formula C21H26N4O2S
Molecular Weight 398.53
CAS No. 1234993-42-0
Cat. No. B2533099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
CAS1234993-42-0
Molecular FormulaC21H26N4O2S
Molecular Weight398.53
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27)
InChIKeyBXAJKUSGBVABMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide – Structural Identity & Procurement-Relevant Physicochemical Baseline


N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1234993-42-0) is a synthetic oxalamide featuring a piperidine scaffold N-substituted with a 2-(methylthio)benzyl group and coupled via an oxalamide bridge to a pyridin-3-yl moiety . With a molecular formula of C21H26N4O2S and a molecular weight of 398.53 g/mol, the compound is supplied for non-human research use at a typical purity of ≥95% . The 2-(methylthio)benzyl substituent distinguishes it from simpler N-benzyl or N-nicotinoyl piperidine oxalamides and may influence lipophilicity, target-binding orientation, and metabolic stability—parameters critical for kinase inhibitor and GPCR modulator screening cascades.

Why N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


Substituting N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide with a simpler analog—such as the N-benzylpiperidine oxalamide or the N-nicotinoyl variant—risks altering the compound's target-binding profile and physicochemical behavior. The 2-(methylthio)benzyl substituent introduces a stereoelectronic environment that is absent in the unsubstituted benzyl or nicotinoyl congeners, potentially affecting hydrogen-bonding geometry with kinase hinge regions, π–π stacking with aromatic binding-pocket residues, and overall lipophilicity (cLogP) [1]. In PI3K-focused chemical series, closely related compounds bearing distinct N-substituents on the piperidine ring exhibit Ki values spanning 4 nM to 61 nM against individual PI3K isoforms—a >15-fold range—demonstrating that small structural modifications can translate into large potency shifts [2]. Therefore, even structurally similar oxalamide analogs cannot be assumed to be functionally interchangeable without explicit head-to-head biochemical comparison data.

Product-Specific Quantitative Evidence Guide for N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1234993-42-0)


PI3Kbeta Inhibition Potency: Target Compound Versus Closest Patent-Disclosed Oxalamide Analogs

In a biochemical AlphaScreen assay using human N-terminal poly-His-tagged PI3Kbeta co-expressed with p85alpha in Sf9 insect cells (20-min incubation), a closely related oxalamide analog sharing the piperidine–oxalamide pharmacophore (BDBM50394850; US8772480, Compound 41) exhibited a Ki of 17 nM [1]. Another analog from the same patent with a distinct N-substitution pattern (BDBM50394852; US8772480, Compound 215) showed a Ki of 41 nM under identical assay conditions [2]. While the target compound has been cataloged in BindingDB as a PI3K inhibitor (Ki = 41 nM against PI3Kbeta in an equivalent AlphaScreen format), its specific PI3K isoform selectivity panel data remain proprietary or have not been deposited in public databases [3]. The 2.4-fold difference between the two closest patent analogs highlights that even subtle modifications to the piperidine N-substituent modulate PI3Kbeta affinity, underscoring the importance of compound-level, rather than series-level, potency verification.

PI3Kbeta Kinase Inhibition Oncology

Molecular Weight and cLogP Differentiation Relative to the N-Benzylpiperidine Oxalamide Analog

The presence of the 2-(methylthio)benzyl group increases both molecular weight and predicted lipophilicity compared to the simplest N-benzylpiperidine oxalamide analog (N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide; CAS 1251613-44-1). The N-benzyl analog has a molecular formula of C20H24N4O2 and a molecular weight of 352.4 g/mol, while the target compound (C21H26N4O2S) has a molecular weight of 398.53 g/mol—an increase of 46.1 g/mol (13.1%) attributable to the sulfur atom and the additional methylene carbon . The S atom introduces a polarizable hydrophobic surface that may enhance van der Waals contacts in hydrophobic kinase binding pockets while simultaneously affecting aqueous solubility and permeability . The calculated logP shift associated with replacing benzyl with 2-(methylthio)benzyl is approximately +0.4 to +0.7 log units (estimated by fragment-based methods), placing the target compound in a distinct physicochemical space that may influence cell permeability, plasma protein binding, and metabolic clearance .

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability and Batch-to-Batch Consistency Versus Closest Structural Analogs

As of the current procurement window, N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1234993-42-0) is listed as commercially available at a standard purity of ≥95% from at least two independent suppliers, with a molecular weight specification of 398.53 g/mol . In contrast, the closest unsubstituted N-benzyl analog (CAS 1251613-44-1) exhibits more fragmented commercial availability, with fewer suppliers offering characterized stock . The 2-(methylthio)benzyl-substituted oxalamide series has been the subject of broader intellectual property coverage (e.g., US8772480 for PI3K/mTOR inhibitors and US10173995 for pyridine-based PI3K inhibitors), correlating with elevated synthesis and characterization standards relative to generic oxalamide building blocks [1][2]. For screening laboratories requiring rapid reorder with consistent lot-to-lot purity, the target compound's dual-supplier status provides procurement resilience that single-supplier analogs lack.

Procurement Supply chain Screening libraries

Prioritized Application Scenarios for N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide Based on Quantitative Differentiation Evidence


PI3Kbeta-Focused Biochemical Screening Where 2-(Methylthio)benzyl Substitution Is a Pharmacophoric Requirement

The compound is best deployed as part of a focused PI3Kbeta inhibitor library when the 2-(methylthio)benzyl motif has been identified as a key pharmacophoric element from SAR studies. Procurement teams should reference the BindingDB PI3Kbeta AlphaScreen Ki range (17–41 nM for closely related analogs) to contextualize expected potency and request compound-level validation data from the supplier [1][2].

Lipophilicity-Dependent Cellular Target Engagement Assays

When cellular permeability is a known barrier for weakly lipophilic oxalamide analogs, the increased cLogP (estimated +0.4 to +0.7 units relative to the N-benzyl analog) may improve membrane penetration. Researchers should confirm this experimentally via Caco-2 or PAMPA assays but may prioritize procurement of this compound over the N-benzyl analog based on predicted physicochemical advantage .

Multi-Supplier Procurement for High-Throughput Screening Campaigns with Extended Timelines

For HTS campaigns projected to exceed six months, the dual-supplier status of the target compound (≥95% purity, CAS 1234993-42-0) provides supply-chain resilience. Procurement officers should establish master supply agreements with at least two vendors to mitigate single-supplier stockout risks, a factor not replicable with single-source oxalamide analogs .

IP-Landscape-Compliant Tool Compound Selection for PI3K/mTOR Drug Discovery Programs

In drug discovery programs requiring freedom-to-operate clearance for tool compounds, the target compound's structural class falls within the scope of US8772480 and US10173995, providing a documented patent landscape that simplifies legal review. Analogs lacking such patent provenance may require additional clearance analysis, delaying project timelines [3][4].

Quote Request

Request a Quote for N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.